2-Tetradecyloctadecyl laurate
Description
Properties
CAS No. |
94231-66-0 |
|---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
2-tetradecyloctadecyl dodecanoate |
InChI |
InChI=1S/C44H88O2/c1-4-7-10-13-16-19-21-23-24-26-29-31-34-37-40-43(39-36-33-30-28-25-22-20-17-14-11-8-5-2)42-46-44(45)41-38-35-32-27-18-15-12-9-6-3/h43H,4-42H2,1-3H3 |
InChI Key |
UZKUERLUANTLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 2 Tetradecyloctadecyl Laurate
Esterification Pathways for Long-Chain Fatty Acids and Branched Alcohols
The direct reaction of a carboxylic acid with an alcohol, known as Fischer esterification, is a foundational method for producing esters. csic.es However, the synthesis of complex molecules like 2-tetradecyloctadecyl laurate requires carefully selected pathways to achieve high yields.
Acid-catalyzed esterification is a common and effective method for synthesizing esters from long-chain fatty acids and alcohols. The reaction is typically performed by heating the reactants in the presence of a strong acid catalyst. libretexts.org
The mechanism involves the protonation of the carbonyl oxygen of lauric acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the 2-tetradecyloctadecanol then attacks this carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. To drive the equilibrium towards the product, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus with a solvent like toluene. srce.hr
Various acid catalysts can be employed for this process. While traditional homogeneous catalysts like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective, they can be corrosive and difficult to separate from the product. srce.hrresearchgate.net Research has shown that multivalent metal salts, such as ferric chloride hexahydrate (FeCl₃·6H₂O), are also highly active catalysts for the esterification of long-chain fatty acids and alcohols. researchgate.netacs.org The catalytic activity of these metal salts is proposed to stem from the formation of a cationic cluster that activates the carboxylic acid. researchgate.netacs.org
| Catalyst | Reactants (Example) | Key Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ | Dodecanedioic acid and long-chain/branched alcohols | 120–130 °C, 4 hours, Toluene solvent | High | srce.hr |
| FeCl₃·6H₂O | C10-C18 fatty acids and alcohols | Refluxing mesitylene, 6 hours | Quantitative | acs.org |
Transesterification is an alternative route where an existing ester is converted into a new ester by reaction with an alcohol. youtube.com To synthesize 2-tetradecyloctadecyl laurate, a simple ester of lauric acid, such as methyl laurate, would be reacted with 2-tetradecyloctadecanol in the presence of a base catalyst.
The mechanism is initiated by the deprotonation of the alcohol by the base (e.g., sodium methoxide) to form a more potent nucleophile, the alkoxide. This alkoxide then attacks the carbonyl carbon of the starting ester (methyl laurate). A tetrahedral intermediate is formed, which subsequently collapses, eliminating the original alkoxy group (methoxide) and forming the desired 2-tetradecyloctadecyl laurate. This process is commonly used in the production of biodiesel. sphinxsai.comresearchgate.net The reaction is reversible, and an excess of the alcohol reactant is often used to shift the equilibrium toward the products.
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are widely used biocatalysts for esterification due to their ability to function in non-aqueous media and their high specificity, which can reduce the formation of byproducts. nih.govproject-incite.eu
The synthesis of laurate esters is well-documented using various lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (commercially known as Novozym 435). nih.govresearchgate.net The reaction involves the formation of an acyl-enzyme intermediate between the lipase and lauric acid. This activated intermediate then reacts with 2-tetradecyloctadecanol to yield the final ester product. These reactions are performed under mild conditions (typically 40-70°C), which helps to prevent the degradation of sensitive molecules. nih.govnih.gov Solvent-free systems can also be employed, which enhances the sustainability of the process by increasing substrate concentration and volumetric productivity. project-incite.eu
| Lipase Source | Reactants | Reaction Medium | Key Findings | Reference |
|---|---|---|---|---|
| Candida antarctica (Novozym 435) | Vinyl laurate and Sorbitol | Deep Eutectic System (DES) | Achieved 28% molar conversion at 50°C. | nih.gov |
| Candida sp. 99-125 (immobilized) | Lauric acid and various alcohols | Solvent-free | High conversion rates, demonstrating process efficiency. | iastate.edu |
| Candida antarctica (Novozym 435) | Retinyl acetate (B1210297) and Lauric acid | Organic solvent with ultrasound | Achieved 88.31% relative conversion with optimized parameters. | nih.gov |
To overcome the equilibrium limitations of direct esterification, lauric acid can be converted into a more reactive derivative, such as an acyl chloride (lauroyl chloride) or an acid anhydride. libretexts.org These activated compounds react readily with alcohols to form esters.
The reaction between an acyl chloride and an alcohol is rapid and essentially irreversible, producing the ester and hydrogen chloride (HCl) gas. libretexts.org Due to the release of HCl, a stoichiometric amount of a non-nucleophilic base, such as pyridine, is often added to neutralize the acid and drive the reaction to completion. libretexts.org Similarly, acid anhydrides react with alcohols, typically with gentle heating, to produce the ester and a carboxylic acid as a byproduct. libretexts.org These methods are highly effective but are less atom-economical than direct esterification and involve more hazardous reagents.
Advanced Catalytic Systems in Esterification
The development of advanced catalytic systems focuses on improving efficiency, selectivity, and sustainability. Heterogeneous catalysts are particularly advantageous for industrial applications as they can be easily separated from the reaction mixture and reused. csic.esui.ac.id
Acid Clays (B1170129): Natural clays like montmorillonite (B579905) and kaolinite (B1170537) can be acid-activated to serve as effective solid acid catalysts for esterification. ias.ac.inresearchgate.net These materials possess both Brønsted and Lewis acid sites that facilitate the reaction. ias.ac.in Clay catalysts are environmentally benign, low-cost, and can be recycled after activation, offering a green alternative to corrosive mineral acids. ias.ac.inresearchgate.net
Ion-Exchange Resins: These are polymeric materials containing acidic functional groups, most commonly sulfonic acid (-SO₃H) groups. samyangtrilite.com They act as solid, macro-reticular acid catalysts that are highly effective for esterification reactions. alfa-chemistry.comcanftech.com Cation exchange resins can directly replace homogeneous acid catalysts like H₂SO₄, offering significant benefits such as reduced reactor corrosion, simple catalyst separation, and the potential for use in continuous-flow fixed-bed reactors. csic.esalfa-chemistry.com Studies have demonstrated that resins such as Amberlyst-16 can achieve complete conversion of lauric acid with long-chain alcohols. csic.es Their stability and reusability make them a preferred choice for large-scale industrial synthesis of esters. samyangtrilite.com
Homogeneous Catalysis (e.g., Metal Salts, Mineral Acids)
Homogeneous catalysis plays a pivotal role in the esterification of long-chain fatty acids and alcohols, offering a versatile and often highly efficient route to ester synthesis. In this approach, the catalyst exists in the same phase as the reactants, typically a liquid phase, which facilitates intimate molecular contact and can lead to high reaction rates.
Commonly employed homogeneous catalysts for esterification include mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as various metal salts. researchgate.net These catalysts function by protonating the carbonyl oxygen of the carboxylic acid (lauric acid in this case), thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol (2-tetradecyloctadecanol).
Metal salts, particularly those of zinc, have demonstrated efficacy as catalysts in the solvent-free esterification of fatty acids with long-chain alcohols. tcichemicals.com For instance, zinc salts can effectively catalyze the reaction between pelargonic acid and 2-ethylhexyl alcohol, indicating their potential applicability for the synthesis of 2-Tetradecyloctadecyl laurate. tcichemicals.com The catalytic activity of these metal salts is often attributed to their Lewis acidic nature, where the metal ion coordinates to the carbonyl oxygen, thus activating the carboxylic acid.
The choice of a specific homogeneous catalyst can be influenced by factors such as the desired reaction rate, the potential for side reactions, and the ease of catalyst removal from the final product. While mineral acids are highly effective, they can be corrosive and their removal often requires neutralization and washing steps, which can generate waste. researchgate.net Metal salt catalysts may offer a milder alternative, though their removal might also necessitate purification steps.
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) have emerged as promising alternative media and catalysts for a variety of chemical transformations, including esterification. nih.gov These salts, which are liquid at or near room temperature, offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable solvent properties.
In the context of ester synthesis, ionic liquids can act as both the solvent and the catalyst. Acidic ionic liquids, in particular, have been shown to be effective catalysts for the esterification of carboxylic acids. For example, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([Bmim]HSO₄) has been successfully used as a catalyst for the synthesis of tyrosol laurate, demonstrating a high catalytic performance and excellent reusability. researchgate.net The acidic nature of the HSO₄⁻ anion facilitates the protonation of the carboxylic acid, similar to the mechanism of mineral acids.
The use of ionic liquids can offer several advantages over traditional organic solvents. Their low volatility reduces solvent loss and environmental emissions. Furthermore, the product ester often forms a separate phase from the ionic liquid, allowing for straightforward separation by decantation. nih.gov The ionic liquid can then be recovered and reused, aligning with the principles of green chemistry. nih.govresearchgate.net
The synthesis of various esters, including those derived from lauric acid, has been successfully demonstrated in ionic liquid systems. researchgate.netnih.govresearchgate.net This suggests that an ionic liquid-mediated approach could be a viable and environmentally benign method for the production of 2-Tetradecyloctadecyl laurate.
Reaction Kinetics and Mechanistic Elucidation of Esterification
The study of reaction kinetics and the elucidation of reaction mechanisms are fundamental to understanding and optimizing the synthesis of esters like 2-Tetradecyloctadecyl laurate.
Kinetic Modeling of Ester Formation
Kinetic studies of esterification reactions are crucial for determining the rate at which the ester is formed and how this rate is influenced by various parameters such as temperature, catalyst concentration, and reactant concentrations. The esterification of lauric acid with ethanol, for instance, has been a subject of kinetic investigation. researchgate.net
Kinetic models are often developed to mathematically describe the reaction rate. These models can range from simple power-law expressions to more complex models that account for the underlying reaction mechanism, such as the Langmuir-Hinshelwood or Eley-Rideal models for heterogeneous catalysis. For the synthesis of tyrosol laurate catalyzed by an ionic liquid, kinetic and thermodynamic parameters including activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) have been determined. researchgate.net Such data provides valuable insights into the energy requirements and spontaneity of the reaction.
| Parameter | Value | Reference |
| Activation Energy (Ea) | 80.81 kJ·mol⁻¹ | researchgate.net |
| Enthalpy (ΔH) | 77.63 kJ·mol⁻¹ | researchgate.net |
| Entropy (ΔS) | -82.08 J·(mol·K)⁻¹ | researchgate.net |
| Gibbs Free Energy (ΔG) | 109.89 kJ·mol⁻¹ | researchgate.net |
Table 1: Kinetic and Thermodynamic Parameters for the Synthesis of Tyrosol Laurate.
Proposed Mechanistic Steps (e.g., Proton Transfer, Nucleophilic Attack)
The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer esterification, involves a series of reversible steps. This mechanism would be the presumed pathway for the formation of 2-Tetradecyloctadecyl laurate from lauric acid and 2-tetradecyloctadecanol in the presence of an acid catalyst.
The key mechanistic steps are as follows:
Proton Transfer: The catalytic acid protonates the carbonyl oxygen of the lauric acid. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 2-tetradecyloctadecanol attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This creates a good leaving group (water).
Elimination of Water: The newly formed water molecule is eliminated, and a double bond is reformed between the carbon and the remaining oxygen atom.
Deprotonation: The protonated ester is deprotonated by a base (such as the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product, 2-Tetradecyloctadecyl laurate, and regenerate the acid catalyst.
Role of Intermediates in Reaction Pathways
In some catalytic systems, particularly those involving metal catalysts, the formation of catalyst-substrate complexes as intermediates can play a significant role. For instance, with a zinc(II) catalyst, the zinc ion may coordinate with the carbonyl oxygen of the lauric acid, forming an activated complex that is more susceptible to nucleophilic attack. tcichemicals.com Understanding the nature and reactivity of these intermediates is essential for designing more efficient catalytic systems.
Optimization of Reaction Conditions for Targeted Ester Synthesis
The optimization of reaction conditions is critical for achieving high yields and purity of the desired ester, such as 2-Tetradecyloctadecyl laurate, while minimizing reaction times and energy consumption. Key parameters that are typically optimized include temperature, catalyst concentration, molar ratio of reactants, and reaction time.
For the synthesis of tyrosol laurate using an ionic liquid catalyst, the optimal conditions were found to be a reaction temperature of 119 °C, a substrate molar ratio of 1:6.7 (tyrosol to lauric acid), an ionic liquid dosage of 9.2%, and a reaction time of 12 hours, which resulted in a yield of 94.24%. researchgate.net
In the enzymatic synthesis of starch laurate in ionic liquids, parameters such as lipase dosage, the molar ratio of lauric acid to the anhydroglucose (B10753087) unit in starch, reaction temperature, and reaction time were all studied to maximize the degree of substitution. researchgate.netresearchgate.net Similarly, for the lipase-catalyzed synthesis of decaglycerol (B1678983) laurates, the optimal conditions were a reaction temperature of 65°C, a laurate/decaglycerol molar ratio of 2:1, and a reaction time of 4.5 hours, leading to an 84.4% conversion of methyl laurate. researchgate.net
The effect of the reaction solvent can also be significant. While some esterifications are carried out under solvent-free conditions, the choice of an appropriate solvent can influence reaction rates and selectivities. In some cases, the use of water as a solvent has been explored as a green alternative to organic solvents.
The optimization process often involves a systematic variation of each parameter while monitoring the reaction progress, typically through techniques like gas chromatography or titration, to identify the conditions that provide the best outcome.
| Reaction | Optimal Temperature (°C) | Optimal Molar Ratio | Optimal Reaction Time (h) | Yield/Conversion (%) | Reference |
| Tyrosol Laurate Synthesis | 119 | 1:6.7 (Tyrosol:Lauric Acid) | 12 | 94.24 | researchgate.net |
| Decaglycerol Laurate Synthesis | 65 | 2:1 (Laurate:Decaglycerol) | 4.5 | 84.4 | researchgate.net |
Table 2: Examples of Optimized Reaction Conditions for Laurate Ester Synthesis.
Temperature and Pressure Effects on Reaction Efficacy
Temperature and pressure are critical parameters that significantly influence the rate and yield of both the Guerbet reaction and the subsequent esterification.
In the synthesis of the 2-tetradecyloctadecanol precursor, the Guerbet reaction is generally conducted at elevated temperatures, often exceeding the boiling point of water to facilitate its removal and drive the condensation reaction forward. google.com The process temperature is ideally kept at or above the boiling point of water or its azeotropes with the alcohol reactants under the given process conditions. epo.org However, the temperature should not surpass the boiling point of the initial alcohol starting material to maximize the conversion rate. epo.org The reaction can be carried out at atmospheric pressure, with preferred temperatures corresponding to the boiling point of the alcohol mixture in the reactor. google.com Higher process pressures allow for higher reaction temperatures, as the boiling point of the reactants increases with pressure. epo.org Reaction conditions can involve pressures ranging from 1 to 20 bar. google.com For the synthesis of long-chain Guerbet alcohols, temperatures in the range of 230 to 250 °C have been reported. google.com
For the esterification of the Guerbet alcohol with lauric acid, the reaction temperature also plays a crucial role. In a solvent-free enzymatic esterification of 2-methylhexanoic acid with 2-octyl-1-dodecanol, the reaction was conducted in a jacketed batch reactor connected to a thermostatic bath, indicating precise temperature control is necessary. researchgate.net Generally, esterification reactions are favored at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. For the synthesis of similar long-chain esters, temperatures can range from ambient to over 100°C, depending on the catalyst and solvent system used.
| Reaction Stage | Parameter | Typical Range | Effect on Reaction Efficacy |
|---|---|---|---|
| Guerbet Reaction (Alcohol Synthesis) | Temperature | 230 - 250 °C | Higher temperatures increase reaction rate and facilitate water removal, driving the equilibrium towards product formation. google.com |
| Pressure | 1 - 20 bar | Higher pressure allows for higher reaction temperatures, potentially increasing the reaction rate. google.com | |
| Esterification | Temperature | Ambient to >100 °C | Increases reaction rate, but excessive heat can lead to degradation. Optimal temperature depends on the specific catalyst and solvent system. |
| Pressure | Atmospheric or Vacuum | Vacuum can be applied to remove water and drive the esterification equilibrium towards the product. |
Molar Ratios of Reactants and Catalyst Loading Considerations
The stoichiometry of the reactants and the concentration of the catalyst are pivotal in maximizing the yield and purity of 2-tetradecyloctadecyl laurate.
In the Guerbet reaction for the synthesis of the precursor alcohol, the reaction is a self-condensation, meaning only one type of alcohol is required as the starting material. However, if a mixed Guerbet alcohol is desired, a mixture of starting alcohols would be used. google.com The concentration of the base and catalyst is crucial. A strong base is beneficial for the Guerbet process, especially at lower temperatures and atmospheric pressure. google.com
For the esterification step, the molar ratio of 2-tetradecyloctadecanol to lauric acid is a key factor. Typically, an excess of one reactant is used to shift the equilibrium towards the formation of the ester. In many esterification processes, the alcohol is used in excess, and it can also serve as the solvent. masterorganicchemistry.com For the enzymatic synthesis of xylitol (B92547) fatty acid esters, various xylitol to fatty acid molar ratios (4:1, 2:1, 1:1, and 1:2) were investigated to optimize the reaction.
Catalyst loading in the esterification reaction also requires careful optimization. For the enzymatic synthesis of decaglycerol laurates, an enzyme dosage of 8 wt.% (based on the amount of methyl laurate) was found to be optimal. In another study on the synthesis of hexyl laurate, different catalyst loadings were tested to achieve the desired conversion.
| Reaction Stage | Parameter | Considerations | Impact on Reaction |
|---|---|---|---|
| Guerbet Reaction (Alcohol Synthesis) | Catalyst and Base Concentration | A strong base is generally beneficial. google.com The specific concentration will depend on the chosen catalyst system and reaction conditions. | Affects the rate of alcohol condensation and the formation of byproducts. |
| Esterification | Molar Ratio of Alcohol to Acid | An excess of one reactant is typically used to drive the reaction towards completion. masterorganicchemistry.com The optimal ratio needs to be determined experimentally. | Influences the equilibrium position and the final yield of the ester. |
| Catalyst Loading | Needs to be optimized to achieve a high reaction rate without causing unwanted side reactions or purification difficulties. | Higher catalyst loading can increase the reaction rate but may also lead to increased costs and potential for side reactions. |
Solvent Systems and Their Influence on Reaction Efficiency and Selectivity
The choice of solvent can have a profound impact on the synthesis of 2-tetradecyloctadecyl laurate, affecting reaction rates, equilibrium positions, and the ease of product separation.
The Guerbet reaction can be performed in a solvent-free (neat) system, where the reactant alcohol itself acts as the solvent. This approach is economically and environmentally favorable as it reduces waste and simplifies purification. google.com
In the esterification step, the reaction can also be carried out without a solvent. researchgate.net However, in some cases, a solvent is used to dissolve the reactants, facilitate heat transfer, and potentially azeotropically remove water to drive the reaction to completion. For the enzymatic synthesis of esters, non-polar, hydrophobic solvents are often preferred. In a study on the esterification of lauric acid with lauryl alcohol, hydrophobic solvents were found to favor the reaction. researchgate.net The use of an organic solvent as a reaction medium has been explored for the lipase-catalyzed synthesis of sucrose (B13894) fatty acid esters. The choice of solvent can also influence the activity and stability of enzymatic catalysts.
| Reaction Stage | Solvent System | Advantages | Disadvantages |
|---|---|---|---|
| Guerbet Reaction (Alcohol Synthesis) | Solvent-free (Neat) | Economical, environmentally friendly, simplified purification. google.com | May require higher temperatures and can lead to viscosity issues with long-chain alcohols. |
| Esterification | Solvent-free (Neat) | Higher reactant concentration, reduced waste, lower cost. researchgate.net | Potential for high viscosity, challenges in heat and mass transfer. |
| Hydrophobic Organic Solvents (e.g., Hexane) | Can improve solubility of reactants, facilitate water removal via azeotropic distillation, and may be preferred for enzymatic reactions. researchgate.net | Increased cost, environmental concerns, and additional purification steps to remove the solvent. |
Advanced Analytical Characterization of 2 Tetradecyloctadecyl Laurate
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of 2-Tetradecyloctadecyl laurate, providing detailed information about its chemical bonds and the arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules.
¹H-NMR provides information on the number and types of hydrogen atoms. For 2-Tetradecyloctadecyl laurate, the spectrum would show characteristic signals for the terminal methyl groups (CH₃) of the long alkyl chains as a triplet around 0.8-0.9 ppm. A large, broad signal around 1.2-1.4 ppm would correspond to the numerous methylene (B1212753) groups (CH₂) in the backbone of the laurate and the 2-Tetradecyloctadecyl chains. The methylene group adjacent to the ester's carbonyl group (-CH₂-C=O) would appear as a triplet around 2.2-2.3 ppm. The signal for the methylene group attached to the ester oxygen (R-CH₂-O-) would be found further downfield. researchgate.netnih.gov
¹³C-NMR provides information on the carbon skeleton. The carbonyl carbon (C=O) of the ester group would produce a distinct signal in the downfield region, typically around 170-175 ppm. researchgate.net The carbon of the methylene group attached to the ester oxygen (-CH₂-O-) would appear around 60-70 ppm. The various methylene carbons of the long alkyl chains would generate a series of signals between approximately 20 and 40 ppm, while the terminal methyl carbons would be found in the most upfield region around 14 ppm. rsc.org
The combination of ¹H and ¹³C-NMR, along with two-dimensional techniques like HSQC (Heteronuclear Single Quantum Correlation), allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of the branched Guerbet alcohol moiety and the laurate chain. nih.gov
LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR. news-medical.net This hyphenated technique allows for the analysis of individual components in a mixture without prior isolation, which is particularly useful for identifying impurities or byproducts in a sample of 2-Tetradecyloctadecyl laurate. mdpi.comiosrphr.org
Table 4: Predicted ¹H-NMR Chemical Shifts for 2-Tetradecyloctadecyl Laurate
| Proton Type | Approximate Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| Alkyl CH₃ | 0.8 - 0.9 | Triplet |
| Alkyl (CH₂)n | 1.2 - 1.4 | Multiplet/Broad Singlet |
| CH₂-C=O (from laurate) | 2.2 - 2.3 | Triplet |
| CH₂-O-C=O (from alcohol) | ~4.0 | Triplet/Multiplet |
Table 5: Predicted ¹³C-NMR Chemical Shifts for 2-Tetradecyloctadecyl Laurate
| Carbon Type | Approximate Chemical Shift (ppm) |
|---|---|
| Alkyl CH₃ | ~14 |
| Alkyl (CH₂)n | 20 - 40 |
| CH₂-O-C=O | 60 - 70 |
| C=O | 170 - 175 |
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov For 2-Tetradecyloctadecyl laurate, the FT-IR spectrum is dominated by absorptions characteristic of a long-chain aliphatic ester.
The most prominent and diagnostic peak is the strong C=O (carbonyl) stretching vibration of the ester group, which appears in the region of 1735-1750 cm⁻¹. Another key feature is the C-O stretching vibration, which typically shows strong bands in the 1150-1250 cm⁻¹ region. Additionally, the spectrum will display strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹, which are characteristic of the long alkyl chains. libretexts.orgcore.ac.uk The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would confirm the absence of unreacted alcohol or carboxylic acid impurities. core.ac.uk
Table 6: Characteristic FT-IR Absorption Bands for 2-Tetradecyloctadecyl Laurate
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 2850 - 2960 | C-H Stretch | Alkyl chains | Strong |
| 1735 - 1750 | C=O Stretch | Ester | Strong, Sharp |
| ~1465 | C-H Bend | Alkyl (CH₂) | Medium |
| 1150 - 1250 | C-O Stretch | Ester | Strong |
Complementary Spectroscopic Techniques (e.g., UV, Raman)
While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural data, other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Raman spectroscopy offer complementary information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
For simple aliphatic esters like 2-tetradecyloctadecyl laurate, which lack significant chromophores, UV-Vis spectroscopy is primarily used to confirm the absence of UV-absorbing impurities, such as aromatic compounds or conjugated systems. The ester carbonyl group exhibits weak electronic transitions, which are typically located in the far UV region and are often difficult to observe with standard instrumentation.
| Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |
| n → π | ~205-215 nm | Low (< 100 M⁻¹cm⁻¹) |
| π → π | < 200 nm | High |
This interactive table summarizes the expected UV-Vis absorption characteristics for the ester functional group.
Raman Spectroscopy
Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecule's hydrocarbon skeleton and functional groups. It is particularly sensitive to non-polar bonds, making it an excellent complement to IR spectroscopy. The Raman spectrum of 2-tetradecyloctadecyl laurate would be dominated by features arising from the long alkyl chains and the ester carbonyl group. researchgate.net Key vibrational modes are highly characteristic and can be used for structural confirmation. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| ~2885 | C-H Symmetric Stretch (CH₃) | Strong |
| ~2850 | C-H Symmetric Stretch (CH₂) | Strong |
| ~1740 | C=O Ester Stretch | Moderate |
| ~1440 | C-H Scissoring/Bending (CH₂) | Moderate |
| ~1296 | C-H Twisting/Wagging (CH₂) | Moderate |
| ~1130 & ~1063 | C-C Skeletal Stretches (trans conformer) | Strong |
| ~250-400 | C-C Aliphatic Chain | Strong |
This interactive table details the characteristic Raman bands expected for a long-chain aliphatic ester like 2-tetradecyloctadecyl laurate. researchgate.netresearchgate.netuci.edu
The C-C skeletal stretching region (~1000-1200 cm⁻¹) is particularly useful for analyzing chain length and conformation. researchgate.net The strong C-H stretching bands around 2850-2900 cm⁻¹ are characteristic of the extensive aliphatic nature of the molecule.
Hyphenated and Advanced Analytical Approaches
To analyze complex mixtures containing 2-tetradecyloctadecyl laurate or to gain deeper structural insights, hyphenated techniques that couple separation with spectroscopic detection are indispensable.
LC-NMR-MS and LC-HRMS-SPE-NMR Integration for Comprehensive Profiling
The combination of Liquid Chromatography (LC), NMR, and Mass Spectrometry (MS) provides an unparalleled platform for the separation and definitive structural elucidation of compounds in complex matrices. nih.govwisdomlib.orgmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for initial analysis. A reversed-phase HPLC method would separate 2-tetradecyloctadecyl laurate from starting materials (lauric acid, 2-tetradecyloctadecanol) and other byproducts. High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides the accurate mass of the eluted compound, allowing for the confirmation of its elemental composition. spectroscopyonline.comnih.govresearchgate.netprinceton.edu Tandem MS (MS/MS) experiments can be performed to fragment the molecule, yielding structural information about the fatty acid and the Guerbet alcohol moieties. nih.govnih.govbohrium.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers the ability to acquire detailed NMR spectra on chromatographically separated peaks. nih.gov This is crucial for distinguishing between isomers that are inseparable by MS alone. For 2-tetradecyloctadecyl laurate, LC-NMR would confirm the β-branching of the Guerbet alcohol chain and the exact location of the ester linkage.
LC-HRMS-SPE-NMR Integration represents the state-of-the-art for analyzing trace components. In this setup, the analyte peak is first identified by UV and HRMS detectors. The corresponding peak is then automatically trapped on a Solid Phase Extraction (SPE) cartridge. This trapping step allows for the concentration of the analyte and the removal of the protonated HPLC mobile phase, which is then replaced with a deuterated solvent for high-quality, long-acquisition NMR experiments (e.g., 2D NMR like COSY and HMBC). This integrated approach ensures maximum sensitivity and provides unequivocal structural proof. nih.govnih.gov
| Technique | Role in Analysis Workflow | Information Obtained |
| LC | Separation | Isolates the ester from impurities and reaction byproducts. Provides retention time (Rt). |
| HRMS | Identification | Provides accurate mass for molecular formula confirmation and MS/MS fragments for structural clues. princeton.edu |
| SPE | Concentration & Solvent Exchange | Traps the analyte, concentrates it, and exchanges the mobile phase for a deuterated NMR solvent. |
| NMR | Definitive Structure Elucidation | Provides full 1D and 2D NMR data (¹H, ¹³C, COSY, etc.) to confirm connectivity and stereochemistry. nih.gov |
This interactive table summarizes the integrated workflow for the comprehensive profiling of 2-Tetradecyloctadecyl Laurate.
Thermal Analysis Coupled with Spectroscopy (e.g., TGA/IR)
Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) is a powerful technique for assessing the thermal stability and decomposition profile of a material.
For 2-tetradecyloctadecyl laurate, a TGA experiment would involve heating the sample under a controlled atmosphere (e.g., nitrogen or air) and measuring the change in mass as a function of temperature. As a high-molecular-weight wax ester, it is expected to be thermally stable up to relatively high temperatures. The TGA curve would reveal the onset temperature of decomposition and the temperature of maximum mass loss. researchgate.netaston.ac.uk
The real power of this technique comes from coupling the TGA instrument's exhaust to an FTIR gas cell. marquette.edu As the ester decomposes, the volatile breakdown products are continuously analyzed by IR spectroscopy. This allows for the identification of the evolved gases in real-time. The thermal decomposition of a long-chain ester is expected to produce a mixture of smaller molecules through various cleavage and rearrangement pathways.
| Evolved Gas | Expected IR Absorption Bands (cm⁻¹) |
| Carbon Dioxide (CO₂) | ~2360, ~668 |
| Carbon Monoxide (CO) | ~2180, ~2110 |
| Water (H₂O) | ~3500-3900, ~1300-1900 |
| Alkanes/Alkenes (C-H) | ~2850-3000 |
| Aldehydes/Ketones (C=O) | ~1720-1750 |
This interactive table lists the characteristic IR frequencies of potential decomposition products from the TGA/IR analysis of 2-Tetradecyloctadecyl Laurate. marquette.edu
Quantitative Determination of Esterification Yield and Degree of Substitution (if applicable)
For a single molecule like 2-tetradecyloctadecyl laurate, synthesized via a 1:1 reaction between lauric acid and 2-tetradecyloctadecanol, the term "Degree of Substitution" is not applicable. This term is reserved for describing the average number of substituent groups attached to a polymer backbone. The relevant quantitative measure here is the esterification yield or the purity of the final product. Several methods can be employed for this determination.
Chromatographic Methods (GC/HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used to quantify the reaction yield. rsc.org An internal standard is added to the reaction mixture at a known concentration. The peak areas of the starting materials and the final ester product are then compared against the internal standard's peak area. By creating calibration curves for each component, the exact concentration and thus the percentage yield can be accurately determined.
Spectroscopic Methods (qNMR)
Quantitative ¹H NMR (qNMR) is a powerful and direct method for determining reaction yield without the need for chromatographic separation of the components. magritek.comnih.govosf.iooxinst.comrsc.org By integrating specific proton signals that are unique to the reactant alcohol, the reactant acid, and the product ester, the molar ratio of these species in the final reaction mixture can be determined. For example, the signal for the methylene protons adjacent to the ester oxygen (-CH₂-O-C=O) in the product will appear at a different chemical shift than the methylene protons adjacent to the hydroxyl group (-CH₂-OH) in the starting alcohol. Comparing the integrals of these distinct peaks allows for a direct calculation of the conversion percentage. oxinst.com
Titration Methods
A classic and straightforward method is to determine the amount of unreacted carboxylic acid remaining in the reaction mixture. chemedx.orgbostonapothecary.commit.edusigmaaldrich.com This is achieved by performing an acid-base titration. A sample of the crude product is dissolved in a suitable solvent, and the residual lauric acid is titrated with a standardized solution of a strong base, such as sodium hydroxide, using a pH indicator like phenolphthalein. By knowing the initial amount of acid, the amount consumed in the reaction can be calculated, thereby giving the esterification yield. chemedx.orgbostonapothecary.com
| Method | Principle | Advantages |
| GC/HPLC | Separation and quantification of components against an internal standard. rsc.org | High accuracy and sensitivity; can quantify byproducts. |
| qNMR | Molar ratio determination by integrating unique signals for reactants and products. magritek.comrsc.org | Fast, direct measurement without separation; provides structural confirmation simultaneously. |
| Titration | Quantification of residual carboxylic acid using a standardized base. bostonapothecary.commit.edu | Simple, cost-effective, and does not require expensive instrumentation. |
This interactive table outlines the primary methods for the quantitative determination of esterification yield.
Computational and Theoretical Studies on 2 Tetradecyloctadecyl Laurate
Molecular Modeling and Simulation of Ester Conformations and Intermolecular Interactions
Molecular modeling and simulation are instrumental in exploring the three-dimensional structure and dynamic behavior of 2-tetradecyloctadecyl laurate. Given the molecule's high number of rotatable bonds, it can adopt a vast array of conformations in different environments.
Molecular dynamics (MD) simulations can be employed to study the conformational landscape of 2-tetradecyloctadecyl laurate in various solvents or in the bulk liquid state. nih.govtohoku.ac.jpacs.org These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed picture of how the ester's long alkyl chains fold and interact. For instance, in a non-polar solvent, the chains are likely to be extended, while in a more polar environment, they might fold to minimize unfavorable interactions.
Intermolecular interactions, such as van der Waals forces, are critical in determining the physical properties of 2-tetradecyloctadecyl laurate, including its viscosity and boiling point. Simulations can quantify these interactions between multiple ester molecules, revealing how they pack together and influence bulk properties. tohoku.ac.jp
Table 1: Simulated Conformational Data for 2-Tetradecyloctadecyl Laurate in Different Solvents
| Solvent | Predominant Conformation | Average End-to-End Distance (Å) | Radius of Gyration (Å) |
| Hexane | Extended | 55.2 | 18.1 |
| Chloroform | Partially Folded | 48.7 | 16.5 |
| Water | Tightly Coiled | 35.1 | 12.3 |
Note: The data in this table is illustrative and based on typical behavior of long-chain esters in different solvent environments as studied by molecular modeling.
Quantum Chemical Calculations for Reaction Pathway Analysis and Energetics
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules and to model chemical reactions. nih.govnih.govresearchgate.net For 2-tetradecyloctadecyl laurate, these calculations can provide fundamental insights into its synthesis and reactivity.
One of the primary applications is the analysis of reaction pathways for its formation, typically through esterification of lauric acid with 2-tetradecyloctadecanol. nih.govepo.org Quantum chemical methods can be used to calculate the energy of reactants, products, and, crucially, the transition states of the reaction. chemrxiv.org This allows for the determination of activation energies, which are key to understanding the reaction kinetics.
Furthermore, these calculations can elucidate the reaction mechanism, for example, by modeling the role of a catalyst in lowering the activation energy. The electron distribution and molecular orbitals of the ester can also be calculated, providing insights into its chemical stability and potential sites for reaction.
Table 2: Calculated Energetics for the Esterification of Lauric Acid and 2-Tetradecyloctadecanol
| Parameter | Uncatalyzed Reaction (kJ/mol) | Acid-Catalyzed Reaction (kJ/mol) |
| Activation Energy (Ea) | 120 | 75 |
| Enthalpy of Reaction (ΔH) | -15 | -15 |
| Free Energy of Reaction (ΔG) | -5 | -5 |
Note: This table presents hypothetical data to illustrate the kind of information that can be obtained from quantum chemical calculations on esterification reactions.
Structure-Function Relationship Predictions through Computational Chemistry
Computational chemistry plays a vital role in establishing relationships between the molecular structure of 2-tetradecyloctadecyl laurate and its macroscopic functions. nih.gov By calculating various molecular descriptors, it is possible to predict physical and chemical properties that are relevant to its applications.
For instance, properties such as viscosity, lubricity, and thermal stability are directly linked to the molecule's size, shape, and intermolecular forces. Computational models can predict these properties by simulating the behavior of the ester under different conditions. mdpi.com The large, branched alkyl chains of 2-tetradecyloctadecyl laurate are expected to result in a high viscosity and good lubricating properties due to the significant van der Waals interactions between molecules.
These predictive models are particularly valuable in the design of new esters with tailored properties. By systematically modifying the structure of the molecule in silico (e.g., by changing the chain lengths or branching), chemists can screen a large number of potential candidates and identify those with the most promising characteristics before undertaking expensive and time-consuming laboratory synthesis.
Cheminformatics and QSAR Applications in Complex Ester Research
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. isc3.orgf1000research.comliverpool.ac.uk In the context of complex esters like 2-tetradecyloctadecyl laurate, cheminformatics tools are essential for managing and analyzing structural and property data.
A key application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.govnih.gov These are statistical models that correlate the chemical structure of molecules with their biological activity or physical properties.
For a class of large esters, a QSAR/QSPR model could be built by compiling experimental data on properties like melting point, viscosity, or biodegradability for a series of related compounds. Then, various molecular descriptors (e.g., molecular weight, number of carbon atoms, branching index) are calculated for each compound. Statistical methods are then used to find a mathematical equation that links the descriptors to the property of interest. Such a model could then be used to predict the properties of 2-tetradecyloctadecyl laurate without the need for experimental measurement. researchgate.net
Table 3: Example of Molecular Descriptors Used in QSPR Models for Long-Chain Esters
| Descriptor | Definition | Typical Value for C44H88O2 Esters |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | ~649 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. | >15 |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | ~26 Ų |
| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | >40 |
Note: The values in this table are representative for esters with the same molecular formula as 2-tetradecyloctadecyl laurate and are used as inputs for QSPR models.
Environmental Fate and Transformation Pathways of Long Chain Branched Esters
Degradation Mechanisms in Environmental Compartments
The breakdown of 2-tetradecyloctadecyl laurate in the environment can occur through abiotic and biotic pathways. These processes lead to the transformation of the parent compound into smaller, more soluble, and often more biodegradable molecules.
Abiotic hydrolysis is a significant degradation pathway for esters in aqueous environments. The reaction involves the cleavage of the ester bond by water, yielding the parent alcohol (2-tetradecyloctadecanol) and carboxylic acid (lauric acid). This process can be catalyzed by either acids or bases. youtube.comyoutube.com
The rate of hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis is slow at neutral pH but is significantly accelerated under both acidic and alkaline conditions. youtube.comyoutube.com Increased temperature also enhances the rate of hydrolysis. google.com For a large, sterically hindered ester like 2-tetradecyloctadecyl laurate, the rate of abiotic hydrolysis is expected to be relatively slow compared to smaller, less complex esters. The long, branched alkyl chains can physically obstruct the approach of water molecules to the ester linkage, thereby reducing the reaction rate.
Table 1: Factors Influencing Abiotic Hydrolysis of Esters
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Slow at neutral pH; faster at acidic and alkaline pH | Catalysis by H+ and OH- ions. youtube.comyoutube.com |
| Temperature | Increases with increasing temperature | Provides activation energy for the reaction. google.com |
| Molecular Structure | Slower for long-chain, branched esters | Steric hindrance around the ester bond. |
Biodegradation is a primary mechanism for the removal of long-chain esters from the environment. mdpi.com Microorganisms, such as bacteria and fungi, produce enzymes called esterases and lipases that can catalyze the hydrolysis of the ester bond. mdpi.com This initial step breaks down 2-tetradecyloctadecyl laurate into 2-tetradecyloctadecanol and lauric acid.
The rate of biodegradation is influenced by several environmental factors, including the presence of acclimated microbial populations, temperature, pH, and the availability of nutrients and oxygen. nih.gov In general, long-chain fatty acids and alcohols are readily biodegradable under aerobic conditions.
In the atmosphere, large molecules with low volatility like 2-tetradecyloctadecyl laurate are not expected to be present in significant concentrations in the vapor phase. However, if they are adsorbed to particulate matter, they can undergo oxidative transformation. The primary atmospheric oxidants are hydroxyl radicals (•OH), which can react with the C-H bonds of the alkyl chains.
In aquatic environments, oxidative processes can also contribute to the degradation of long-chain esters, although this is generally a slower process compared to biodegradation for such compounds. mdpi.comresearchgate.net Reactions with photochemically produced reactive oxygen species, such as hydroxyl radicals, can lead to the oxidation of the alkyl chains. semanticscholar.org Unsaturated esters are more susceptible to oxidation at the double bonds. researchgate.netsemanticscholar.org Given that 2-tetradecyloctadecyl laurate is a saturated ester, oxidative attack would primarily occur on the hydrocarbon chains.
Environmental Partitioning Behavior and Transport Dynamics
The movement and distribution of 2-tetradecyloctadecyl laurate in the environment are governed by its physicochemical properties, particularly its high molecular weight and hydrophobicity.
Due to its very high molecular weight and consequently low vapor pressure, 2-tetradecyloctadecyl laurate has a negligible potential for volatilization from water or soil surfaces. rsc.org Therefore, long-range atmospheric transport in the gaseous phase is not a significant environmental pathway for this compound. Any atmospheric presence would likely be associated with aerosols or particulate matter.
As a large, hydrophobic molecule, 2-tetradecyloctadecyl laurate is expected to have a strong tendency to adsorb to soil, sediment, and suspended organic matter in aquatic systems. au.dk This process, known as sorption, is primarily driven by hydrophobic interactions between the long alkyl chains of the ester and the organic carbon fraction of soils and sediments.
The high sorption potential means that if released into the environment, 2-tetradecyloctadecyl laurate will likely accumulate in soils and sediments rather than remaining dissolved in water. au.dk This partitioning behavior reduces its bioavailability to some extent but also leads to its persistence in these environmental compartments. au.dk The strength of sorption is generally correlated with the organic carbon content of the soil or sediment; higher organic carbon content leads to stronger sorption. uantwerpen.be The complex and branched structure of 2-tetradecyloctadecyl laurate may also enhance its interaction with the complex matrix of soil organic matter.
Table 2: Predicted Environmental Partitioning of 2-Tetradecyloctadecyl Laurate
| Environmental Compartment | Expected Behavior | Rationale |
| Air | Low concentration, primarily associated with particulates | Very low vapor pressure. rsc.org |
| Water | Low solubility, high partitioning to suspended solids | High hydrophobicity. |
| Soil/Sediment | Strong sorption to organic matter | High molecular weight and long alkyl chains. au.dk |
Formation of Transformation Products and Metabolites in the Environment
The environmental degradation of long-chain branched esters results in the formation of various transformation products and metabolites. The primary pathways of transformation are biodegradation and hydrolysis, with photolysis playing a lesser role for these types of compounds.
Biodegradation Intermediates and Metabolites: The most significant transformation pathway for long-chain esters is aerobic and anaerobic biodegradation. lyellcollection.orgnih.gov The initial step in the biodegradation of an ester is typically the cleavage of the ester bond by esterase enzymes, which are ubiquitous in soil and aquatic environments. This enzymatic hydrolysis yields the parent alcohol and the carboxylic acid. lyellcollection.orgnih.gov
For a compound like 2-tetradecyloctadecyl laurate, this initial step would produce 2-tetradecyloctadecanol (a Guerbet alcohol) and lauric acid (dodecanoic acid). Both of these breakdown products are more amenable to further microbial degradation than the parent ester. researchgate.net
Lauric Acid: As a fatty acid, lauric acid is readily metabolized by microorganisms through the β-oxidation pathway. lyellcollection.org This process sequentially shortens the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in anabolic pathways.
2-Tetradecyloctadecanol: This long-chain branched alcohol is also subject to microbial degradation. The terminal hydroxyl group can be oxidized first to an aldehyde and then to a carboxylic acid, forming 2-tetradecyloctadecanoic acid. lyellcollection.org Similar to linear fatty acids, this branched-chain fatty acid can then undergo β-oxidation, although the branching may slow the rate of degradation compared to linear analogues. nih.gov
Hydrolysis Products: Abiotic hydrolysis of long-chain esters can also occur, although it is generally a slower process than biodegradation under typical environmental pH conditions (pH 5-9). The rate of hydrolysis is influenced by pH, temperature, and the steric hindrance around the ester linkage. scispace.comnih.govchemrxiv.org Similar to enzymatic hydrolysis, abiotic hydrolysis of 2-tetradecyloctadecyl laurate would yield 2-tetradecyloctadecanol and lauric acid.
A summary of the expected primary transformation products of 2-tetradecyloctadecyl laurate in the environment is presented in the table below.
| Transformation Pathway | Initial Products | Subsequent Metabolites |
| Biodegradation | 2-Tetradecyloctadecanol, Lauric acid | 2-Tetradecyloctadecanoic acid, Acetyl-CoA, Carbon dioxide, Water |
| Hydrolysis | 2-Tetradecyloctadecanol, Lauric acid | Not applicable (further degradation via biodegradation) |
Evaluative Environmental Fate Modeling for Complex Esters
Given the complexity and cost of experimental environmental fate studies, computational models are valuable tools for predicting the environmental behavior of chemicals like long-chain branched esters. researchgate.netrsc.org These models use the physicochemical properties of a substance to estimate its partitioning between environmental compartments (air, water, soil, sediment) and its persistence.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the properties and environmental fate of chemicals based on their molecular structure. mdpi.comuci.eduacs.orgnih.gov For complex esters, QSARs can estimate key parameters such as:
Biodegradability: Models can predict whether a substance is likely to be "readily biodegradable" or "not readily biodegradable" based on structural features. uci.eduacs.org For long-chain esters, factors like chain length and branching can influence the predicted rate of biodegradation. nih.gov
Hydrolysis Rate: QSARs can estimate the rate of abiotic hydrolysis under different pH conditions, taking into account steric and electronic effects of the molecular structure. nih.gov
Partitioning Coefficients: Models can calculate the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc), which are crucial for predicting how a chemical will distribute in the environment. mdpi.com
Multimedia Environmental Fate Models: These models, often referred to as fugacity models, predict the distribution and concentration of a chemical in a model environment consisting of multiple interconnected compartments. researchgate.netnih.gov For a substance like 2-tetradecyloctadecyl laurate, which is expected to have low water solubility and high lipophilicity, these models would likely predict a strong partitioning to soil and sediment.
Available Modeling Software: Several software packages are commonly used for environmental fate modeling, often in a regulatory context.
EPI Suite™ (Estimation Program Interface): Developed by the U.S. Environmental Protection Agency (EPA), EPI Suite™ is a widely used tool for estimating the physicochemical properties and environmental fate of organic chemicals. epa.govepisuite.devchemistryforsustainability.orgresearchgate.net It includes several sub-models relevant for complex esters:
BIOWIN™: Predicts aerobic and anaerobic biodegradability. chemistryforsustainability.org
HYDROWIN™: Estimates the aqueous hydrolysis rate constant. epa.govepisuite.dev
KOCWIN™: Estimates the soil adsorption coefficient.
BCFBAF™: Predicts the bioconcentration factor in fish. researchgate.net
The table below presents hypothetical estimated environmental fate parameters for 2-tetradecyloctadecyl laurate based on its structure and data from similar long-chain esters, as might be generated by a tool like EPI Suite™.
| Parameter | Predicted Value | Implication for Environmental Fate |
| Biodegradation | Not readily biodegradable, but inherently biodegradable | The substance is expected to degrade, but at a slower rate. |
| Hydrolysis Half-life (pH 7) | >1 year | Abiotic hydrolysis is not a significant degradation pathway. |
| Log Kow (Octanol-Water Partition Coefficient) | >10 | Strong tendency to adsorb to soil, sediment, and biota. |
| Water Solubility | Very low | Limited mobility in aquatic systems. |
| Vapor Pressure | Very low | Not expected to be present in the atmosphere in significant amounts. |
These modeling approaches, while providing valuable initial assessments, are subject to uncertainties, particularly for complex molecules with limited empirical data. nih.govacs.org Therefore, model predictions should be interpreted with caution and, where possible, validated with experimental data. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the experimental testing of chemical fate and behavior. wikipedia.orgoecd.orgrrma-global.orgepa.govchemycal.com
Role of Long Chain Branched Esters in Advanced Materials Research
Modification of Polymer Properties through Ester Integration
The incorporation of long-chain branched esters into a polymer matrix can significantly alter the material's fundamental properties. These esters can act as internal plasticizers or performance-enhancing additives, modifying the mechanical, thermal, and barrier characteristics of the host polymer.
Long-chain branched esters function effectively as internal plasticizers. Their bulky, branched structure disrupts the close packing of polymer chains, increasing the intermolecular space or "free volume". This separation of chains reduces the intermolecular forces, such as van der Waals forces, which in turn lowers the material's glass transition temperature (Tg).
The primary mechanical effects of this plasticization are an increase in flexibility and a reduction in stiffness. A polymer modified with an ester like 2-Tetradecyloctadecyl laurate will typically exhibit a lower flexural modulus, which is a measure of a material's resistance to bending. unipa.it Concurrently, the material's ability to deform without breaking is enhanced, leading to a higher elongation at break. unipa.it This is particularly valuable in applications requiring durable yet pliable materials. The long aliphatic chains of the ester become entangled with the polymer chains, essentially lubricating their movement past one another under stress. In some polymer systems, however, a high degree of long-chain branching can lead to a decrease in tensile strength. researchgate.net
| Property | Base Polymer (Hypothetical) | Base Polymer + 5% Long-Chain Branched Ester | Change |
|---|---|---|---|
| Flexural Modulus (GPa) | 2.5 | 1.8 | -28% |
| Elongation at Break (%) | 15 | 50 | +233% |
| Tensile Strength (MPa) | 50 | 45 | -10% |
The integration of Guerbet esters has a twofold impact on the thermal profile of polymers. Firstly, the inherent properties of the ester itself are significant. Due to their branched structure, Guerbet alcohols and their subsequent esters exhibit very low melting points and pour points, remaining liquid at extremely low temperatures. researchgate.netaocs.orgwindows.net Their high molecular weight contributes to low volatility and high thermal stability, making them suitable for high-temperature processing applications. researchgate.netgoogle.com
Secondly, these esters act as highly efficient polymer processing aids (PPAs). google.comgoogle.com In processes like extrusion and injection molding, the addition of a long-chain ester can lower the melt viscosity of the polymer. This allows for processing at lower temperatures and pressures, reducing energy consumption and thermal stress on the polymer. researchgate.net The ester molecules can migrate to the interface between the polymer melt and the metal die wall, creating a lubricating layer that promotes "wall slip." This effect reduces friction, mitigates issues like melt fracture and die drool, and can lead to higher production rates and a smoother surface finish on the final product. google.comulisboa.pt Their stability at high temperatures makes them particularly effective as mold release agents, for instance in polycarbonate processing. google.com
| Property | Base Polymer (Hypothetical) | Base Polymer + 3% Long-Chain Branched Ester | Effect |
|---|---|---|---|
| Glass Transition Temp. (Tg) | 85°C | 72°C | Lowered |
| Melt Flow Index (g/10 min) | 4.0 | 7.5 | Increased |
| Processing Temperature | 220°C | 205°C | Reduced |
However, the plasticizing effect of the ester, which increases the polymer's free volume, could simultaneously facilitate the diffusion of water molecules. Therefore, the net impact on barrier properties depends on the balance between reduced solubility and potentially increased diffusivity, which is influenced by the base polymer, the concentration of the ester, and the specific processing conditions. In many cases, the enhanced hydrophobicity is the dominant factor, resulting in improved water barrier performance.
| Property | Base Polymer Film (Hypothetical) | Base Polymer Film + 4% Long-Chain Branched Ester | Effect |
|---|---|---|---|
| Water Vapor Transmission Rate (g/m²/day) | 15 | 10 | Reduced Permeability |
| Water Contact Angle (°) | 75 | 95 | Increased Hydrophobicity |
Applications in Specialty Formulations and Engineered Systems (Academic Perspective)
From an academic viewpoint, long-chain branched esters are enabling components for designing next-generation materials, particularly in the fields of sustainable polymers and advanced surface technologies.
A significant advantage of esters like 2-Tetradecyloctadecyl laurate is their potential to be derived from renewable resources, aligning with the principles of green chemistry and sustainable materials development. The laurate component is derived from lauric acid, a saturated fatty acid abundant in vegetable oils like coconut and palm kernel oil. nih.gov The alcohol component, a Guerbet alcohol, can be synthesized from lighter primary alcohols, which are increasingly being produced through the fermentation of biomass. google.comgoogle.com
Long-chain branched esters are effective surface-modifying agents due to their amphiphilic nature, albeit weak, and the low surface energy of their long alkyl chains. When incorporated into a bulk polymer, these ester molecules have a tendency to migrate to the surface during processing and cooling. This phenomenon, sometimes referred to as "blooming," creates a microscopic surface layer rich in the hydrophobic ester.
This modified surface exhibits several useful properties. It can be highly water-repellent, as demonstrated by an increased water contact angle. mdpi.com This is a key principle in developing self-cleaning or anti-fouling surfaces. The surface layer also provides lubricity, which can manifest as improved slip and anti-blocking properties in polymer films. In coatings, the inclusion of fatty acid esters can be a strategy to create superhydrophobic surfaces. mdpi.comacs.org The long, flexible, and non-polar chains at the air-material interface minimize surface energy, leading to these desirable performance characteristics.
Emulsion and Rheology Modification in Advanced Systems
In the realm of advanced materials, the precise control over the physical properties of multi-phase systems is paramount. Emulsions, which are dispersions of one immiscible liquid within another, and the rheological characteristics of complex fluids are critical to the performance of a vast array of products, from industrial lubricants to personal care formulations. Long-chain branched esters, a unique class of chemical compounds, are gaining increasing attention for their ability to modify and stabilize these complex systems. A noteworthy example within this class is 2-tetradecyloctadecyl laurate, a high molecular weight Guerbet ester. While specific research on 2-tetradecyloctadecyl laurate is limited, an understanding of its role in emulsion and rheology modification can be extrapolated from the well-documented properties of Guerbet esters and other long-chain branched esters.
Guerbet esters are derived from Guerbet alcohols, which are branched, primary alcohols. This branching is a key structural feature that imparts unique physical properties. aocs.orgresearchgate.net Unlike their linear counterparts, Guerbet esters often exhibit lower melting points and remain liquid over a wider temperature range. researchgate.net This characteristic is crucial for their function in various applications, as it prevents solidification at low temperatures and ensures consistent performance.
The high molecular weight of 2-tetradecyloctadecyl laurate, a consequence of its long, branched alkyl chains, is a determining factor in its rheological impact. In general, the viscosity of esters increases with chain length. windows.net The introduction of large, bulky molecular structures can significantly increase the internal friction within a fluid, leading to a noticeable thickening effect. This is particularly relevant in the formulation of non-aqueous systems where these esters can be used to build viscosity and achieve a desired texture and flow behavior.
In the context of emulsions, long-chain esters can contribute to stability through several mechanisms. For oil-in-water (O/W) or water-in-oil (W/O) emulsions, the large, hydrophobic portion of the 2-tetradecyloctadecyl laurate molecule will preferentially reside in the oil phase. While not a primary emulsifier in the traditional sense, its presence in the oil phase can modify the viscosity and interfacial properties of the dispersed droplets.
One of the primary ways long-chain esters influence emulsion stability is by retarding coalescence. The increased viscosity of the continuous phase, imparted by the ester, can slow the movement of dispersed droplets, reducing the frequency of collisions that can lead to droplet merging and eventual phase separation.
The table below summarizes the key characteristics of long-chain branched esters, like 2-tetradecyloctadecyl laurate, and their inferred impact on emulsion and rheological properties.
| Property | Structural Origin | Impact on Emulsion and Rheology |
| High Molecular Weight | Long alkyl chains of both the alcohol and acid moieties. | Increases viscosity of the oil phase, contributing to the overall rheology of the system. |
| Branched Structure | Derived from a Guerbet alcohol (2-tetradecyloctadecanol). | Lowers the melting point, maintaining liquidity at reduced temperatures; provides steric hindrance at interfaces. researchgate.net |
| Lipophilicity | Predominantly non-polar hydrocarbon structure. | High affinity for the oil phase in emulsions, modifying its properties. |
It is important to note that the effectiveness of 2-tetradecyloctadecyl laurate as an emulsion and rheology modifier would be highly dependent on the specific formulation, including the types of oils, surfactants, and other additives present. The interactions between these components would ultimately determine the final properties of the advanced system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
